N-(2-氯苄基)-3-(2-氟苄基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

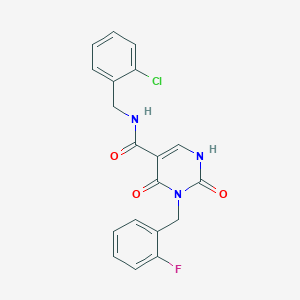

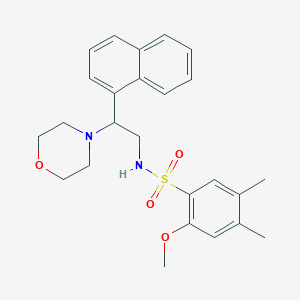

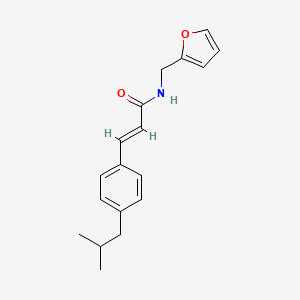

The compound "N-(2-chlorobenzyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly reported in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities, such as antibacterial and antitubercular properties, as well as interactions with biological targets.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives typically involves multi-component reactions, as seen in the synthesis of N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, which were created using acetoacetanilides, aromatic aldehydes, and urea . Similarly, the synthesis of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives involves the use of NMR and MS spectral data to confirm the structures . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is often confirmed using various spectroscopic techniques. For instance, the N-(ferrocenylmethyl)benzene-carboxamide derivatives were characterized using 1H NMR, 13C NMR, 19F NMR, and other spectroscopic methods . Single-crystal X-ray crystallography provided detailed structural information for one of the derivatives . These techniques would be essential in analyzing the molecular structure of "N-(2-chlorobenzyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" to ensure its correct synthesis and to understand its three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrimidine derivatives can be inferred from their interactions with biological targets. For example, docking studies of the synthesized 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamides with the binding site of enoyl-CoA hydratase suggest that these compounds could be potential anti-TB agents . This implies that the compound may also exhibit specific interactions with biological enzymes, which could be explored through similar docking studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. The antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, for example, provide insights into the biological applications of these compounds . The cytotoxic effects of certain N-(ferrocenylmethyl)benzene-carboxamide derivatives on breast cancer cell lines also highlight the importance of evaluating the biological properties of these compounds . The compound "N-(2-chlorobenzyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" would likely need to undergo similar evaluations to determine its physical and chemical properties and potential biological efficacy.

科学研究应用

在 HIV 整合酶抑制中的作用

一项探索 HIV 整合酶抑制剂的代谢和处置的研究重点介绍了 19F 核磁共振 (NMR) 光谱在药物发现中的应用。这项研究重点关注了该系列中的一种有效抑制剂 MK-0518 及其早期先导化合物,深入了解了它们在大鼠和狗中的代谢命运和排泄情况。这个例子展示了该化合物对 HIV 治疗开发的贡献 (Monteagudo 等人,2007)。

抗炎和镇痛剂的开发

另一项研究合成了源自维斯纳吉酮和壳尼酮的新型化合物,展示了该化合物在生成具有抗炎和镇痛特性的新杂环化合物中的用途。这项研究将该化合物作为构建模块,用于创建具有显着 COX-2 抑制、镇痛和抗炎活性的分子,与双氯芬酸钠等标准药物相比具有优势 (Abu‐Hashem 等人,2020)。

在分子结构分析中的应用

该化合物还被用于研究溶剂对生物活性甲酰胺的吸收和荧光光谱的影响。这项研究估计了甲酰胺的基态和激发态偶极矩,有助于理解其光物理性质。此类研究对于设计具有针对诊断或治疗目的而优化的吸收和荧光特性的药物至关重要 (Patil 等人,2011)。

增强化学稳定性和反应性

N-杂环卡宾 (NHC) 的研究受益于类似化合物的结构特征,重点关注分子稳定性和反应性。涉及合成和表征具有增加 π 受体性质化合物的研究突出了此类分子在催化和材料科学领域发展中的作用,展示了它们在创造更有效和更稳定的 NHC 中的潜力 (Hobbs 等人,2010)。

基因表达抑制剂

对 NF-κB 和 AP-1 基因表达抑制剂的研究利用了该化合物的框架来提高口服生物利用度和基于细胞的活性。此类研究强调了该化合物在针对炎性过程和癌症的治疗开发中的重要性,其中 NF-κB 和 AP-1 发挥着关键作用 (Palanki 等人,2000)。

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3/c20-15-7-3-1-5-12(15)9-22-17(25)14-10-23-19(27)24(18(14)26)11-13-6-2-4-8-16(13)21/h1-8,10H,9,11H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMZNZMICQVGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

amine hydrochloride](/img/structure/B2515528.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)